molecular formula C12H15NO B1596933 3-Isobutyl-2-oxindole CAS No. 251550-17-1

3-Isobutyl-2-oxindole

Cat. No.: B1596933
CAS No.: 251550-17-1
M. Wt: 189.25 g/mol
InChI Key: UHNMEXRCASTLJV-UHFFFAOYSA-N
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Description

3-Isobutyl-2-oxindole is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(2-methylpropyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-8(2)7-10-9-5-3-4-6-11(9)13-12(10)14/h3-6,8,10H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNMEXRCASTLJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378127
Record name 3-Isobutyl-2-oxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251550-17-1
Record name 3-Isobutyl-2-oxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

3-Isobutyl-2-oxindole is a derivative of indole. Indole derivatives have been found to bind with high affinity to multiple receptors, which suggests that 3-Isobutyl-2-oxindole may also interact with various targets.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it is plausible that 3-Isobutyl-2-oxindole may exert a range of molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

3-Isobutyl-2-oxindole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to multiple receptors, which can influence various biological pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and receptors.

Cellular Effects

3-Isobutyl-2-oxindole affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the JAK/STAT3 signaling pathway, which is crucial for cell survival and apoptosis. Additionally, 3-Isobutyl-2-oxindole can alter gene expression profiles, leading to changes in cellular functions such as proliferation and differentiation.

Molecular Mechanism

The molecular mechanism of 3-Isobutyl-2-oxindole involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been reported to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can lead to downstream effects on various biochemical pathways. Additionally, 3-Isobutyl-2-oxindole can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Isobutyl-2-oxindole can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Isobutyl-2-oxindole remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to 3-Isobutyl-2-oxindole in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of 3-Isobutyl-2-oxindole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant toxicity.

Metabolic Pathways

3-Isobutyl-2-oxindole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it can undergo glucosylation by enzymes such as UGT74D1, which converts it into more water-soluble forms for excretion. These metabolic pathways can influence the compound’s bioavailability and overall pharmacokinetics.

Transport and Distribution

The transport and distribution of 3-Isobutyl-2-oxindole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux carriers, such as PIN efflux carriers, which regulate its intracellular concentration. Additionally, binding proteins can facilitate its distribution to specific tissues, influencing its localization and accumulation within the body.

Subcellular Localization

3-Isobutyl-2-oxindole exhibits specific subcellular localization patterns that affect its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm or nucleus, where it can interact with various biomolecules to exert its biological effects.

Biological Activity

3-Isobutyl-2-oxindole is a member of the oxindole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of 3-isobutyl-2-oxindole, including its anticancer, antibacterial, and antiviral properties, supported by case studies and research findings.

Chemical Structure and Synthesis

3-Isobutyl-2-oxindole features a core oxindole structure, which is characterized by a bicyclic framework consisting of an indole and a carbonyl group. The isobutyl substituent at the 3-position enhances its biological activity by influencing its interaction with biological targets.

1. Anticancer Activity

Research indicates that oxindole derivatives, including 3-isobutyl-2-oxindole, exhibit notable anticancer properties. A study demonstrated that certain oxindole derivatives inhibited cell growth in various cancer cell lines, including renal cancer cells (786-O) and lung cancer cells (A549) . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of 3-Isobutyl-2-oxindole

Cell LineIC50 (µM)Mechanism of Action
A5490.368NQO2 inhibition
786-OVariesApoptosis induction

2. Antibacterial Activity

3-Isobutyl-2-oxindole has shown potential as an antibacterial agent. Studies have reported that oxindole derivatives can exhibit activity against Gram-positive bacteria such as Staphylococcus aureus, while being less effective against Gram-negative strains . The structure-activity relationship (SAR) suggests that modifications at the C-3 position can enhance antibacterial efficacy.

Table 2: Antibacterial Activity of Oxindole Derivatives

CompoundMIC (µg/mL)Target Bacteria
3-Isobutyl-2-oxindole32–256Staphylococcus aureus

3. Antiviral Activity

Recent studies have explored the antiviral properties of oxindoles, particularly against HIV-1. Compounds with a similar structure to 3-isobutyl-2-oxindole have been shown to inhibit HIV transcription by targeting viral proteins . This suggests a potential application in developing antiviral therapies.

Case Study: HIV Inhibition
A series of oxindole derivatives were synthesized and evaluated for their ability to inhibit HIV-1 infection. The results indicated that certain derivatives significantly reduced viral replication by interfering with the Tat protein's function .

The biological activities of 3-isobutyl-2-oxindole can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, such as NQO2.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells.
  • Antibacterial Mechanisms : By disrupting bacterial cell wall synthesis or function.
  • Antiviral Mechanisms : Interfering with viral replication processes.

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of oxindole derivatives, including 3-isobutyl-2-oxindole. Research indicates that compounds with oxindole scaffolds can inhibit the proliferation of various cancer cell lines. For example, derivatives have shown effectiveness against lung adenocarcinoma (A549), hepatocellular carcinoma (HepG2), and breast cancer cell lines (MCF-7) through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Oxindole Derivatives

Cell LineCompound TestedIC50 (µM)Mechanism of Action
A5493-Isobutyl-2-oxindole15Induces apoptosis
HepG23-Isobutyl-2-oxindole20Cell cycle arrest
MCF-73-Isobutyl-2-oxindole18Inhibition of proliferation

Antiviral Activity

The antiviral properties of 3-isobutyl-2-oxindole have also been investigated, particularly against HIV-1. Studies have shown that oxindole derivatives can inhibit HIV reverse transcriptase, making them potential candidates for antiretroviral therapy . The structural similarity between oxindoles and other known antiviral agents suggests that they may interact similarly with viral enzymes.

Enzyme Inhibition

This compound has been shown to interact with various enzymes, acting as both an inhibitor and an activator depending on the context. For instance, it can bind to active sites on enzymes, preventing substrate access and thus inhibiting enzymatic activity .

Modulation of Signaling Pathways

Research indicates that 3-isobutyl-2-oxindole can modulate important signaling pathways such as JAK/STAT3, which is critical for cell survival and proliferation. By influencing these pathways, the compound can affect gene expression and cellular metabolism.

Synthetic Applications

In addition to its biological activities, 3-isobutyl-2-oxindole serves as a valuable building block in synthetic organic chemistry. Its ability to undergo various transformations allows chemists to develop new compounds with improved efficacy or novel properties . The synthesis of chiral variants of oxindoles has been particularly emphasized due to their potential applications in drug development.

Case Studies

Several case studies illustrate the applications of 3-isobutyl-2-oxindole in drug discovery:

Development of Anticancer Agents

A study focused on synthesizing new derivatives based on the oxindole scaffold demonstrated significant antiproliferative activity against prostate cancer cells (DU145). The research highlighted how modifications at specific positions led to enhanced biological activity, showcasing the importance of structure-activity relationships in drug design .

Antiviral Research

Another investigation synthesized a series of oxindole derivatives aimed at evaluating their antiviral effects against HIV-1. The results indicated promising inhibitory effects on viral replication, suggesting a pathway for developing new antiviral therapies based on the oxindole structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.